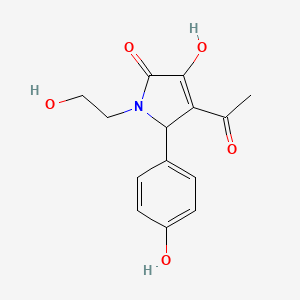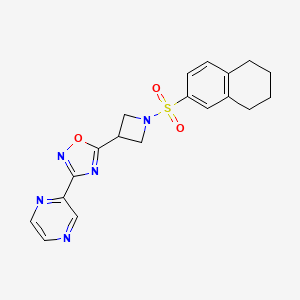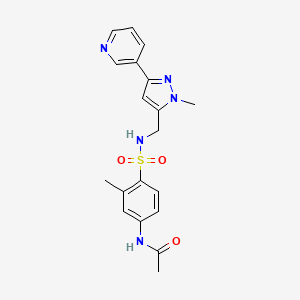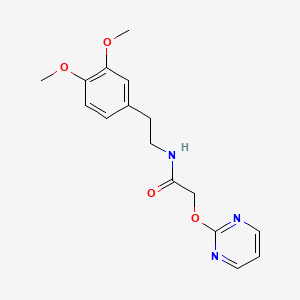![molecular formula C23H17NO6 B2860713 3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one CAS No. 714931-25-6](/img/no-structure.png)
3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one is a chemical compound that belongs to the family of flavones. It is also known as 4'-Nitro-3',4-dimethoxyflavone or ND3. This compound has attracted the attention of researchers due to its potential therapeutic properties, especially in the treatment of cancer.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one and its analogues have been the subject of various synthesis and characterization studies due to their potential applications in medicinal chemistry and material science. One study detailed the synthesis and characterization of novel polystyrene-supported TBD catalysts used in the Michael addition for synthesizing Warfarin and its analogues, showcasing the utility of such compounds in creating pharmacologically significant molecules (Alonzi et al., 2014).
Antibacterial Activities
Research into the antibacterial effects of synthesized derivatives of 4-hydroxy-chromen-2-one, which shares a structural similarity with the compound , highlighted their potent bacteriostatic and bactericidal activities. These studies provide insights into the antimicrobial potential of chromen-4-one derivatives, suggesting their applicability in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Crystal Structure Analysis
The crystal structure analysis of closely related compounds, such as 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one, provides valuable information on the molecular geometry, intermolecular interactions, and potential functional applications of these molecules in various fields, including material sciences and drug design (Inglebert et al., 2014).
Anticancer Research
Studies on ruthenium flavanol complexes, incorporating similar chromen-4-one structures, have demonstrated significant cytotoxic potential against breast cancer cell lines. These findings indicate the promise of chromen-4-one derivatives in the development of new anticancer agents (Singh et al., 2017).
Phototransformation Studies
Phototransformation of 3-alkoxychromenones has been explored, with research showing regioselective photocyclisation and dealkoxylation. This study highlights the photochemical properties of chromen-4-one derivatives, suggesting their potential applications in photodynamic therapy and as photoresponsive materials (Khanna et al., 2015).
Colorimetric Recognition
Chromen-4-one derivatives have been utilized in the development of new chemo-sensors for the colorimetric recognition of ions in aqueous solutions, demonstrating their utility in environmental monitoring and analytical chemistry (Jo et al., 2014).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one involves the condensation of 4-methoxybenzaldehyde with 4-nitrophenylacetonitrile to form 3-(4-methoxyphenyl)-7-nitro-4-phenylchromen-4-one, which is then reduced to 3-(4-methoxyphenyl)-7-amino-4-phenylchromen-4-one. The amino group is then protected with a methoxy group, followed by the reaction with formaldehyde to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "4-nitrophenylacetonitrile", "sodium borohydride", "acetic acid", "formaldehyde", "hydrochloric acid", "sodium hydroxide", "methanol" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 4-nitrophenylacetonitrile in the presence of sodium hydroxide and methanol to form 3-(4-methoxyphenyl)-7-nitro-4-phenylchromen-4-one.", "Step 2: Reduction of 3-(4-methoxyphenyl)-7-nitro-4-phenylchromen-4-one with sodium borohydride in acetic acid to form 3-(4-methoxyphenyl)-7-amino-4-phenylchromen-4-one.", "Step 3: Protection of the amino group with methoxy group in the presence of hydrochloric acid and methanol to form 3-(4-methoxyphenyl)-7-(methoxyamino)-4-phenylchromen-4-one.", "Step 4: Reaction of 3-(4-methoxyphenyl)-7-(methoxyamino)-4-phenylchromen-4-one with formaldehyde in the presence of sodium hydroxide to form the final product, 3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one." ] } | |
CAS-Nummer |
714931-25-6 |
Molekularformel |
C23H17NO6 |
Molekulargewicht |
403.39 |
IUPAC-Name |
3-(4-methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C23H17NO6/c1-28-18-8-4-16(5-9-18)21-14-30-22-12-19(10-11-20(22)23(21)25)29-13-15-2-6-17(7-3-15)24(26)27/h2-12,14H,13H2,1H3 |
InChI-Schlüssel |
RMVVNDSCURLJKC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-methoxyphenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2860631.png)





![8-ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2860644.png)

![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2860646.png)
![6-[(2-Chlorophenyl)sulfanyl]nicotinaldehyde](/img/structure/B2860649.png)

![3-Ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2860651.png)

![t-Butyl (2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)carbamate](/img/structure/B2860653.png)